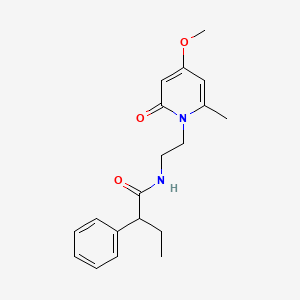
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide is an organic compound with a pyridine-based structure It is characterized by the presence of a methoxy and a methyl group attached to the pyridine ring, combined with a butanamide side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide typically involves multiple steps starting from readily available precursors. A common synthetic route includes:
Synthesis of the Pyridine Intermediate
Starting with the cyclization of suitable precursors to form the pyridine ring.
Introduction of the methoxy group at the 4-position and the methyl group at the 6-position via electrophilic aromatic substitution reactions.
Formation of the Ethyl Linker
Attachment of an ethyl chain to the nitrogen atom of the pyridine ring through alkylation reactions.
Butanamide Formation
Coupling of 2-phenylbutanoic acid or its derivative with the ethylated pyridine intermediate using amide bond formation techniques, such as amidation with coupling agents (e.g., EDC, DCC).
Industrial Production Methods
On an industrial scale, the production of this compound may involve:
Optimization of reaction conditions for large-scale synthesis, including temperature control, solvent selection, and efficient purification techniques (e.g., recrystallization, chromatography).
化学反応の分析
Types of Reactions
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide can undergo several types of chemical reactions:
Oxidation: : The compound may be susceptible to oxidation at the methoxy or methyl groups.
Reduction: : Reduction reactions may occur at the carbonyl groups of the amide and pyridine moieties.
Substitution: : Substitution reactions can take place at the aromatic rings, especially under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: : Utilizing halogens or nucleophiles in the presence of catalysts or under specific conditions.
Major Products
Oxidized derivatives, such as carboxylic acids or hydroxylated compounds.
Reduced products, including alcohols or alkylated amides.
Substituted derivatives depending on the specific substitution reactions.
科学的研究の応用
In Chemistry
As a precursor in the synthesis of more complex organic molecules.
Studied for its reactivity and stability under various chemical conditions.
In Biology and Medicine
Potential use as a pharmaceutical intermediate due to its structural features.
Investigated for possible therapeutic applications, including anti-inflammatory or anticancer activities.
In Industry
Applications in the synthesis of specialty chemicals and materials.
Use in the development of novel drug candidates or agrochemicals.
作用機序
The precise mechanism of action depends on the specific context of its use. Generally, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can include:
Binding to active sites of enzymes, inhibiting or activating their function.
Interacting with cellular receptors, leading to downstream signaling effects.
類似化合物との比較
Similar Compounds
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylpropanamide
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylpentanamide
Uniqueness
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide stands out due to its specific combination of a pyridine ring with a butanamide chain, offering a unique set of chemical and biological properties not found in closely related compounds.
The fascinating world of organic chemistry never ceases to amaze with its intricacies and potentials. Is there anything else specific you’d like to explore about this compound?
特性
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-4-17(15-8-6-5-7-9-15)19(23)20-10-11-21-14(2)12-16(24-3)13-18(21)22/h5-9,12-13,17H,4,10-11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEAYBYTBWNUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=CC2=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














